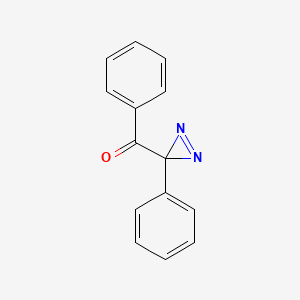

Phenyl-(3-phenyl-3-diazirinyl)methanone

Description

Phenyl-(3-phenyl-3-diazirinyl)methanone is a specialized aromatic ketone characterized by a diazirinyl group (N₂C) attached to a phenyl-substituted carbon. The diazirine moiety confers unique photoreactivity, making this compound valuable in photoaffinity labeling for studying protein-ligand interactions and biomolecular binding sites .

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

phenyl-(3-phenyldiazirin-3-yl)methanone |

InChI |

InChI=1S/C14H10N2O/c17-13(11-7-3-1-4-8-11)14(15-16-14)12-9-5-2-6-10-12/h1-10H |

InChI Key |

IPHNIJMRLNBXRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of the ketone precursor, typically a phenyl trifluoromethyl ketone or phenyl ketone derivative. For example, the reaction of an aryl lithium reagent with methyl trifluoroacetate under low temperature conditions (-78°C to -110°C) yields the trifluoromethyl ketone intermediate in good yield (around 75-82%).

Oximation

The ketone is then converted to its oxime derivative by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol under reflux conditions for extended periods (e.g., 16-40 hours). This step forms the ketoxime, which is a key intermediate for subsequent diaziridine formation.

Tosylation (O-Sulfonylation)

The oxime hydroxyl group is activated by tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) at low temperatures (0°C to room temperature). This step converts the oxime into an O-tosyl oxime, facilitating nucleophilic substitution.

Formation of Diaziridine Intermediate

The O-tosyl oxime is treated with liquid ammonia (NH3) under low temperature (e.g., -78°C) and allowed to warm to room temperature overnight. This reaction induces nucleophilic substitution and ring closure to form the diaziridine intermediate. The diaziridine is typically isolated by filtration and concentration.

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine ring using mild oxidants such as iodine (I2) in the presence of a base like triethylamine (Et3N) or silver oxide (Ag2O) in ether solvents at low temperature. This oxidation step converts the saturated diaziridine ring into the unsaturated diazirine, completing the synthesis of Phenyl-(3-phenyl-3-diazirinyl)methanone.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ketone formation | n-BuLi, methyl trifluoroacetate, -78°C to RT | 75-82 | Low temperature critical for selectivity |

| Oximation | Hydroxylamine hydrochloride, NaOAc, EtOH, reflux | 64-88 | Extended reflux time (16-40 h) required |

| Tosylation | TsCl, Et3N or DMAP, 0°C to RT | 85-90 | Activation of oxime hydroxyl group |

| Diaziridine formation | Liquid NH3, -78°C to RT, overnight | Not always isolated | Intermediate step, sensitive to conditions |

| Oxidation to diazirine | I2/Et3N or Ag2O/ether, low temperature | 88-94 | Mild oxidants preserve ring integrity |

Chemical Reactions Analysis

Types of Reactions: Phenyl-(3-phenyl-3-diazirinyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing rings.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce different nitrogen-containing heterocycles .

Scientific Research Applications

Chemical Biology Applications

1. Photoaffinity Labeling:

Phenyl-(3-phenyl-3-diazirinyl)methanone serves as a photoaffinity labeling (PAL) agent. This technique involves the use of light to induce covalent bond formation between the diazirine moiety and biological targets, such as proteins or nucleic acids. The resulting covalent modifications enable researchers to study interactions and functions within biological systems.

2. Mechanistic Studies:

The compound is utilized to elucidate mechanisms of action in biochemical pathways. By covalently labeling specific biomolecules, researchers can track interactions and modifications that occur during cellular processes, providing insights into drug mechanisms and target identification.

3. Drug Discovery:

In medicinal chemistry, diazirine derivatives are valuable for developing new therapeutic agents. They can be incorporated into drug candidates to enhance their efficacy by enabling selective binding to target proteins, thereby improving pharmacological profiles.

Material Science Applications

1. Polymer Development:

this compound is also explored in the synthesis of advanced materials. Its ability to form covalent bonds under UV light makes it a useful building block for creating functionalized polymers with specific properties, such as increased stability or enhanced mechanical performance.

2. Nanoparticle Formulation:

In nanotechnology, diazirine compounds are used for the surface modification of nanoparticles. This application allows for targeted delivery systems in drug formulations, where nanoparticles can be engineered to release therapeutic agents at specific sites within the body.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Biology | Photoaffinity labeling | Enables tracking of biomolecular interactions |

| Mechanistic studies | Provides insights into biochemical pathways | |

| Drug discovery | Enhances selectivity and efficacy of compounds | |

| Material Science | Polymer development | Improves material properties |

| Nanoparticle formulation | Facilitates targeted drug delivery |

Case Studies

Case Study 1: Photoaffinity Labeling in Protein Studies

In a study published in Chemical and Pharmaceutical Bulletin, researchers employed this compound to label specific proteins in cell lysates under UV light. The results demonstrated successful covalent attachment, allowing for subsequent identification of protein targets through mass spectrometry .

Case Study 2: Development of Functional Polymers

Research featured in Materials Science highlighted the use of diazirine derivatives in synthesizing polymers with improved thermal stability and mechanical strength. The resulting materials exhibited enhanced performance in high-temperature applications, showcasing the versatility of this compound in material science .

Case Study 3: Targeted Drug Delivery Systems

A recent investigation detailed how nanoparticles modified with this compound were used to deliver chemotherapeutic agents selectively to tumor cells. The study reported increased efficacy and reduced side effects compared to conventional delivery methods, underscoring the compound's potential in clinical applications .

Mechanism of Action

The mechanism of action of Phenyl-(3-phenyl-3-diazirinyl)methanone involves the generation of highly reactive carbenes upon exposure to UV light. These carbenes can form covalent bonds with nearby molecules, allowing for the identification of molecular interactions. The primary molecular targets include proteins, nucleic acids, and other biomolecules involved in various biological pathways .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Biological Activity (IC₅₀) | Hazards | Applications |

|---|---|---|---|---|---|

| This compound | ~265.3 | Diazirinyl, phenyl | Photoaffinity labeling | Photoreactivity | Biomolecular studies |

| (4-Nitrophenyl)phenyl-methanone | 227.22 | Nitro group | N/A | Skin/eye irritation | Pharmaceutical intermediate |

| 4-(3-Fluorobenzoyl)-1-piperazinylmethanone | 354.35 | Fluorobenzoyl, piperazinyl | N/A | Not reported | Kinase inhibition |

| Phenyl-methanone (Compound 8) | ~300 (estimated) | Aromatic ketone | <300 µM | Aggregate formation | Enzyme inhibition |

Biological Activity

Phenyl-(3-phenyl-3-diazirinyl)methanone, a compound featuring a diazirine moiety, has garnered attention in chemical biology due to its unique properties and potential applications in photochemistry and bioorthogonal labeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Diazirine Compounds

Diazirines are known for their ability to generate reactive carbene species upon photolysis, allowing them to label biomolecules selectively. The incorporation of diazirine groups into various chemical structures enhances their utility in photoaffinity labeling (PAL) applications, enabling the study of protein interactions and cellular processes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules upon exposure to light. The central carbon of the diazirine is sp²-hybridized, facilitating the formation of a reactive carbene that can insert into C-H bonds of adjacent molecules. This property is critical for its use in PAL studies, where it can label proteins involved in various physiological processes.

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of substituents on the diazirine ring in modulating biological activity. For instance, modifications such as introducing electron-withdrawing or donating groups can significantly influence the stability and reactivity of the diazirine:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases reactivity |

| Electron-donating | Stabilizes carbene intermediate |

Research indicates that specific modifications can enhance the efficiency of photolabeling reactions, making it crucial to optimize these parameters for desired biological outcomes .

Case Studies

- Photolabeling Applications : A study demonstrated that this compound effectively labels proteins involved in calcium release from skeletal muscle sarcoplasmic reticulum. The compound was shown to photolabel these proteins with high specificity, indicating its potential as a tool for studying calcium signaling pathways .

- Inhibition Studies : Another research effort focused on the inhibitory effects of diazirine-containing compounds on enzyme activity. The study found that certain derivatives exhibited significant inhibition against target enzymes, with IC50 values indicating potent biological activity. For example, a related diazirine compound showed an IC50 value of 19.37 μM against a specific protease involved in viral replication .

Research Findings

Several key findings have emerged from recent investigations into this compound:

- Photoreactivity : The compound exhibits robust photoreactivity under UV light, facilitating effective labeling of biomolecules without requiring additional photosensitizers .

- Stability : Modifications to enhance ambient light stability have been explored, revealing that certain structural changes can significantly improve the compound's shelf life and usability in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl-(3-phenyl-3-diazirinyl)methanone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a diazirine precursor with a benzophenone derivative. A standard approach includes:

Diazirine formation via oxidation of a diamino precursor using lead(IV) acetate or iodine in methanol .

Friedel-Crafts acylation or Ullmann coupling to introduce the phenylmethanone group, using catalysts like AlCl₃ or CuI in anhydrous solvents (e.g., DCM, THF) under nitrogen .

- Optimization : Reaction temperature (0–60°C) and time (6–72 hours) should be adjusted based on TLC monitoring. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to light sensitivity of diazirines .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Techniques :

- NMR Spectroscopy : Confirm the diazirine ring (characteristic peaks at δ 2.5–3.5 ppm for CH₂ groups adjacent to N=N) and aromatic protons (δ 7.0–8.0 ppm) .

- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for structure solution and refinement. Ensure data collection at low temperature (e.g., 100 K) to mitigate photodegradation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What precautions are necessary for handling and storing diazirinyl-containing compounds?

- Guidelines :

- Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar/N₂). Avoid prolonged exposure to UV/visible light during experiments .

- Reactivity : Diazirines may decompose under acidic conditions; use neutral buffers in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the photostability and reactivity of this compound in photoaffinity labeling?

- Approach :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (N=N bond) upon UV irradiation .

Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., using GROMACS) to identify preferential binding sites .

- Validation : Cross-check with experimental data from time-resolved spectroscopy or crystallography .

Q. How can structural discrepancies between crystallographic data and computational models be resolved?

- Analysis :

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planar distortions in the diazirine ring. Compare with X-ray data refined via SHELXL .

- Torsion Angle Validation : Use PLATON or MoPro to assess deviations in bond angles/rotational barriers .

Q. What experimental strategies mitigate competing side reactions during photoactivation of diazirinyl groups?

- Design :

- Wavelength Control : Use narrow-band UV lamps (e.g., 365 nm) to minimize undesired radical formation .

- Quenchers : Add tert-butylthiol or TEMPO to scavenge reactive intermediates in biological matrices .

- Kinetic Monitoring : Track reaction progress via HPLC-MS to identify optimal irradiation duration .

Q. How do electronic substituent effects influence the photochemical efficiency of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.